molecular formula C10H7BrO3 B3057443 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one CAS No. 80715-20-4

4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one

Cat. No.: B3057443
CAS No.: 80715-20-4
M. Wt: 255.06 g/mol
InChI Key: PVDNUJWCLUDTSE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-phenyl-1,3-dioxol-2-one (CAS 80715-20-4) is a halogenated derivative of the 1,3-dioxol-2-one heterocycle, a system also known as vinylene carbonate . This compound serves as a highly versatile and valuable building block in advanced organic synthesis, particularly in the pharmaceutical sector. Its strategic importance is derived from its unique molecular structure, which combines a reactive bromomethyl group, a hydrolytically labile cyclic carbonate ring, and an aromatic phenyl substituent . The bromomethyl group (-CH₂Br) is a potent electrophilic site, enabling this compound to act as a key intermediate for nucleophilic substitution reactions . It readily reacts with various nucleophiles, such as carboxylic acids, phenols, and amines, to form ester, ether, or amine linkages, respectively . This reactivity is strategically employed to introduce the 1,3-dioxol-2-one moiety into larger, more complex molecules. A primary application of this chemistry is in the synthesis of prodrugs . The 1,3-dioxol-2-one ring can be used to protect a drug molecule's hydroxyl groups, forming a derivative that demonstrates improved bioavailability; the protecting group is later removed under physiological conditions to regenerate the active drug . Compared to its alkyl-substituted analogues, the presence of the phenyl group at the 5-position of the dioxolone ring introduces significant electronic and steric influences that can modulate the compound's reactivity and the stability of its derivatives . Furthermore, the aromatic ring provides a platform for potential π-π stacking interactions, which can be a critical feature in materials science and medicinal chemistry for influencing molecular assembly and binding affinity . Researchers will find this compound, with a molecular formula of C₁₀H₇BrO₃ and a molecular weight of 255.06 g/mol, to be a crucial reagent for constructing complex, stereochemically rich molecules and for innovative prodrug design . Attention: This product is for research use only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7BrO3/c11-6-8-9(14-10(12)13-8)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDNUJWCLUDTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)O2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448498
Record name 1,3-Dioxol-2-one, 4-(bromomethyl)-5-phenyl-
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Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80715-20-4
Record name 1,3-Dioxol-2-one, 4-(bromomethyl)-5-phenyl-
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Record name 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one
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Reactivity and Mechanistic Investigations of 4 Bromomethyl 5 Phenyl 1,3 Dioxol 2 One

Electrophilic Nature and Nucleophilic Reactivity

The chemical behavior of 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one is largely dictated by the electrophilic character of the carbon atom in the bromomethyl (-CH₂Br) group. This reactivity is a consequence of the significant electronegativity difference between the carbon and bromine atoms, which polarizes the C-Br bond. The bromine atom acts as an effective leaving group, facilitating nucleophilic attack at the adjacent carbon center. The structure of the 1,3-dioxol-2-one ring further influences this reactivity. This inherent electrophilicity makes the compound an excellent substrate for a variety of nucleophilic substitution reactions, where a nucleophile replaces the bromide ion.

The primary reaction pathway for this compound involves the displacement of the bromide ion by a wide range of nucleophiles. This Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a cornerstone of its synthetic utility, allowing for the formation of new carbon-heteroatom bonds. The reactivity profile of the compound is demonstrated through its reactions with oxygen, nitrogen, and sulfur-based nucleophiles.

Oxygen-centered nucleophiles readily react with this compound to form new carbon-oxygen bonds, yielding esters and ethers. For instance, in the presence of a base, carboxylic acids attack the electrophilic methylene (B1212753) carbon, displacing the bromide and forming the corresponding ester. This reaction is particularly useful for introducing the dioxolone moiety as a protective group for carboxylic acids. google.com Similarly, alcohols and phenols can be used to synthesize the corresponding ethers. google.com The reaction with formic acid, for example, has been used in the synthesis of related hydroxymethyl compounds from their bromomethyl precursors. google.com

Table 1: Reactions with Oxygen-Based Nucleophiles

Nucleophile Reagent Class Product Type
R-COOH Carboxylic Acid Ester
R-OH Alcohol Ether

Nitrogen-based nucleophiles, such as primary and secondary amines, as well as cyclic amines like piperazine, are effective reactants for substitution at the bromomethyl center. nih.govmdpi.com These reactions lead to the formation of N-alkylated products, establishing a new carbon-nitrogen bond. The process is fundamental in the synthesis of more complex molecules where the dioxolone fragment is appended to a nitrogen-containing scaffold. The reaction typically proceeds in the presence of a base to neutralize the hydrogen bromide byproduct. The versatility of this reaction allows for the incorporation of the (5-phenyl-1,3-dioxol-2-one-4-yl)methyl group into a diverse range of nitrogenous compounds. nih.govnih.gov

Table 2: Reactions with Nitrogen-Based Nucleophiles

Nucleophile Reagent Class Product Type
R-NH₂ Primary Amine Secondary Amine
R₂NH Secondary Amine Tertiary Amine

Sulfur-based nucleophiles are known for their high reactivity in Sₙ2 reactions due to the high polarizability and nucleophilicity of sulfur. msu.edu Thiols (mercaptans) and thiocarboxylic acids react efficiently with this compound to yield thioethers and thiocarboxylates, respectively. google.com The thiolate anion, readily formed from a thiol in the presence of a base, is a particularly potent nucleophile for this transformation. nih.gov This reactivity allows for the stable linkage of the dioxolone moiety to sulfur-containing molecules. google.comresearchgate.net

Table 3: Reactions with Sulfur-Based Nucleophiles

Nucleophile Reagent Class Product Type
R-SH Thiol Thioether

Collectively, the reactions with oxygen, nitrogen, and sulfur nucleophiles underscore the primary role of this compound as a versatile alkylating agent. nih.gov It effectively transfers the (5-phenyl-1,3-dioxol-2-one-4-yl)methyl group to a nucleophilic substrate. This functionality is crucial in synthetic chemistry for constructing complex molecular architectures. The dioxolone ring itself can serve as a valuable functional group, for instance, acting as a prodrug moiety that can be hydrolyzed in vivo to release a parent carboxylic acid. google.com Therefore, the compound is not merely an alkylating agent but a reagent for introducing a specific, functionalized alkyl group. google.com

Nucleophilic Substitution Reactions at the Bromomethyl Center

Radical Reaction Pathways Involving the Bromomethyl Group

While the principal reactivity of this compound involves ionic, nucleophilic substitution pathways, the bromomethyl group is also implicated in radical chemistry, particularly concerning its formation. The synthesis of the closely related analog, 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, is achieved through the bromination of 4,5-dimethyl-1,3-dioxolen-2-one using N-bromosuccinimide (NBS). google.com This type of allylic/benzylic bromination is widely understood to proceed via a free radical chain mechanism. google.comprepchem.com The reaction is often initiated by a radical generator, such as α,α'-azobisisobutyronitrile (AIBN), or by heat or UV light. prepchem.com This indicates that the C-H bonds of the parent methyl group are susceptible to homolytic cleavage to form a stabilized radical intermediate, which then reacts with a bromine source to form the bromomethyl product. Although its primary synthetic applications leverage its electrophilic nature, its own synthesis highlights the involvement of radical pathways. google.com

Ring-Opening Reactions of the 1,3-Dioxol-2-one Ring

The 1,3-dioxol-2-one ring system, a five-membered heterocyclic carbonate, is susceptible to various ring-opening reactions driven by the inherent ring strain and the electrophilicity of the carbonyl carbon. The presence of phenyl and bromomethyl substituents on the ring of this compound influences the reactivity and mechanistic pathways of these transformations.

Acid-Catalyzed Ring Opening Mechanisms

The acid-catalyzed hydrolysis of 1,3-dioxol-2-ones, including the subject compound, proceeds through a mechanism involving protonation of one of the oxygen atoms, followed by nucleophilic attack. viu.ca This process is analogous to the acid-catalyzed ring-opening of other cyclic ethers and acetals, such as epoxides and 1,3-dioxolanes. sci-hub.sebyjus.comlibretexts.orgmasterorganicchemistry.com

The reaction is initiated by the protonation of either the carbonyl oxygen or one of the ether-like oxygens of the dioxolone ring. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. Subsequently, a nucleophile, typically water in hydrolysis, attacks this activated carbon. This leads to a tetrahedral intermediate which then collapses, breaking the C-O bond and opening the ring. youtube.com

Alternatively, protonation can occur at one of the single-bonded oxygen atoms. masterorganicchemistry.comkhanacademy.org This step weakens the adjacent C-O bond, facilitating its cleavage. In the case of this compound, the C5-oxygen bond cleavage would be favored due to the formation of a resonance-stabilized benzylic carbocation intermediate at C5. The nucleophile then attacks this carbocationic center. viu.ca The attack of the nucleophile generally proceeds via an SN1-like or SN2-like mechanism, depending on the stability of the potential carbocation and the reaction conditions. byjus.comlibretexts.org The presence of the phenyl group at the 5-position makes the SN1-like pathway, involving a more stable carbocation intermediate, a plausible route. youtube.com The final step involves deprotonation to yield the ring-opened product, typically a diol, along with the release of carbon dioxide.

StepDescriptionKey Intermediates
1. Protonation The acid catalyst (H₃O⁺) protonates either the carbonyl oxygen or an ether oxygen of the 1,3-dioxol-2-one ring.Protonated dioxolone
2. Nucleophilic Attack & Ring Opening A water molecule attacks the electrophilic carbonyl carbon or the carbon atom adjacent to the protonated ether oxygen. This leads to the cleavage of a C-O bond.Tetrahedral intermediate or carbocation
3. Deprotonation & Decarboxylation The intermediate is deprotonated, and subsequent collapse leads to the release of CO₂ and the formation of the final diol product.1,2-diol

Thermally Induced Ring Scission Processes

The thermal decomposition of cyclic organic compounds like 1,3-dioxol-2-ones can proceed through various pathways, often involving the formation of reactive intermediates. researchgate.net Studies on related 1,3-dioxane (B1201747) compounds indicate that thermal decomposition can lead to the release of smaller molecules like nitrous acid or nitrogen oxides depending on the substituents. scispace.comresearchgate.net For this compound, thermolysis is expected to involve the cleavage of the strained five-membered ring.

The decomposition process could be initiated by the homolytic cleavage of the weakest bonds in the molecule. The C-Br bond is a likely candidate for initial scission, generating a radical intermediate. Alternatively, the ring itself may fragment. One plausible pathway is a retro-cycloaddition reaction, leading to the elimination of carbon dioxide, a thermodynamically stable molecule. This process would generate a corresponding epoxide, phenyl(bromomethyl)oxirane. Further thermal decomposition or rearrangement of this epoxide intermediate could lead to a variety of products. The stability of the phenyl group can influence the fragmentation pattern by stabilizing radical or ionic intermediates formed during the process. mdpi.com

Proposed PathwayInitial StepPotential Products
Decarboxylation Concerted or stepwise elimination of CO₂ from the dioxolone ring.Phenyl(bromomethyl)oxirane, Carbon Dioxide
Radical Cleavage Homolytic cleavage of the C-Br bond or C-O bonds within the ring.Various radical fragments leading to complex product mixtures.
Rearrangement Intramolecular rearrangement followed by fragmentation.Carbonyl compounds (aldehydes, ketones), unsaturated species.

Free Radical Ring-Opening Polymerization (RROP) and Related Processes

Free radical ring-opening polymerization (RROP) is a polymerization technique that involves the opening of a cyclic monomer via a radical intermediate. While specific studies on the RROP of this compound are not prevalent, the general mechanism can be inferred from studies on other cyclic monomers like vinylcyclopropanes, cyclic ketene (B1206846) acetals, and other strained ring systems.

The process is initiated by a standard free radical initiator (e.g., AIBN or benzoyl peroxide), which generates an initial radical. This radical adds to the double bond of the 1,3-dioxol-2-one ring, creating a new radical intermediate. This intermediate can then undergo ring scission. The driving force for the ring-opening is the relief of ring strain and the formation of a more stable, open-chain radical. This newly formed radical can then propagate by reacting with another monomer molecule, continuing the polymerization process. The structure of the resulting polymer would contain ester linkages derived from the opened carbonate moiety.

Generation and Applications of Corresponding Grignard Reagents

The bromomethyl group on the this compound molecule provides a handle for the formation of organometallic reagents, most notably Grignard reagents. These reagents are powerful nucleophiles and are exceptionally useful for the formation of new carbon-carbon bonds in organic synthesis. masterorganicchemistry.comlibretexts.orgbyjus.com

Formation of Organomagnesium Halides from Bromomethyl Dioxolones

The Grignard reagent is prepared by reacting this compound with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The reaction involves the insertion of the magnesium atom into the carbon-bromine bond. wisc.edu

General Reaction: R-Br + Mg → R-MgBr

This reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly basic and react readily with protic solvents like water, which would quench the reagent. libretexts.org The magnesium metal is often activated using a small amount of iodine or 1,2-dibromoethane (B42909) to remove the passivating layer of magnesium oxide from its surface and initiate the reaction. wikipedia.org The resulting organomagnesium halide, (4-(magnesiobromomethyl)-5-phenyl-1,3-dioxol-2-one), exists in solution and is typically used immediately in subsequent reactions without isolation. uni-muenchen.de

Carbon-Carbon Bond Forming Reactions with Grignard Reagents

The Grignard reagent derived from this compound is a potent carbon-based nucleophile. The carbon atom bonded to the magnesium has significant carbanionic character and will readily attack a wide range of electrophilic carbon centers, particularly carbonyl carbons. pharmacy180.comlibretexts.org These reactions are fundamental for constructing more complex molecular skeletons.

Key reactions include:

Reaction with Aldehydes and Ketones: The Grignard reagent adds to the carbonyl group of aldehydes and ketones to form, after an acidic workup, secondary and tertiary alcohols, respectively. libretexts.orgbethunecollege.ac.in

Reaction with Esters: Reaction with esters results in the formation of tertiary alcohols. libretexts.org The reaction proceeds via a double addition mechanism where the first equivalent of the Grignard reagent adds to the ester, forming a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.compharmacy180.com

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent by reacting it with solid carbon dioxide (dry ice), followed by acidic workup, yields a carboxylic acid. bethunecollege.ac.in

ElectrophileReactant ExampleProduct after WorkupProduct Class
AldehydeAcetaldehyde1-(5-phenyl-2-oxo-1,3-dioxol-4-yl)propan-2-olSecondary Alcohol
KetoneAcetone2-methyl-1-(5-phenyl-2-oxo-1,3-dioxol-4-yl)propan-2-olTertiary Alcohol
EsterEthyl acetate3-methyl-2-(5-phenyl-2-oxo-1,3-dioxol-4-yl)butan-2-olTertiary Alcohol
Carbon DioxideCO₂2-(5-phenyl-2-oxo-1,3-dioxol-4-yl)acetic acidCarboxylic Acid

Comparative Reactivity and Structure-Reactivity Relationships

The reactivity of this compound is intricately linked to its molecular structure. Variations in the halogen identity, the nature of the substituent at the 5-position, and the saturation of the dioxol-2-one ring all produce significant effects on the compound's stability and reaction pathways. Understanding these structure-reactivity relationships is crucial for predicting its chemical behavior and optimizing its use in synthesis.

Impact of Halogen Identity on Reactivity (Bromine vs. Chlorine)

In nucleophilic substitution reactions, the nature of the halogen atom in the 4-(halomethyl) group is a critical determinant of reactivity. The reaction rate is largely governed by the stability of the leaving group, which in this case is the halide ion. Good leaving groups are typically weak bases, corresponding to the conjugate bases of strong acids. masterorganicchemistry.com

The reactivity trend for halogens as leaving groups follows the order of their corresponding acid strengths (HI > HBr > HCl). Consequently, the iodide ion (I⁻) is the best leaving group among the halogens, followed by bromide (Br⁻), and then chloride (Cl⁻). This established principle directly applies to the comparative reactivity of 4-(bromomethyl)- and 4-(chloromethyl)-5-phenyl-1,3-dioxol-2-one. The C-Br bond is weaker and longer than the C-Cl bond, and the bromide ion is a weaker base and more stable in solution than the chloride ion. As a result, this compound is significantly more reactive towards nucleophiles.

Kinetic studies on analogous systems confirm this reactivity hierarchy. For instance, in nucleophilic substitution reactions involving neopentyl skeletons, derivatives with bromo and iodo leaving groups were found to be more reactive than those with chloro leaving groups. nih.gov This increased reactivity makes the bromomethyl derivative a more effective alkylating agent, allowing reactions to proceed under milder conditions or with weaker nucleophiles compared to its chloromethyl counterpart.

Table 1: Comparison of Properties Influencing Halogen Leaving Group Ability

PropertyChloride (Cl⁻)Bromide (Br⁻)
Parent Acid (HX) HClHBr
pKa of Parent Acid ~ -7.0~ -9.0
Basicity of Halide Weaker BaseWeakest Base
Polarizability LowerHigher
C-X Bond Strength StrongerWeaker
Leaving Group Ability GoodBetter
Relative Reactivity LowerHigher

Influence of Phenyl vs. Alkyl Substituents on Ring Stability and Reactivity

Electronic Effects: The phenyl group is characterized by its dual electronic nature. It acts as an electron-withdrawing group through the inductive effect (-I) due to the higher electronegativity of its sp² hybridized carbon atoms. quora.com Simultaneously, it can act as an electron-donating group through resonance (+M) if its π-system is in conjugation with an adjacent group. In the case of this compound, the phenyl ring's inductive withdrawal of electron density can stabilize the carbonate moiety of the dioxol-2-one ring. In contrast, an alkyl group, such as a methyl group, is primarily an electron-donating group through induction (+I). libretexts.org This electron donation may slightly decrease the stability of the electron-rich carbonate ring compared to the phenyl-substituted analog.

Steric Effects: The phenyl group is considerably bulkier than a simple alkyl group like methyl. This steric hindrance can influence the approach of reactants to the molecule. libretexts.org For reactions involving the adjacent 4-(bromomethyl) group, the bulky phenyl substituent may create steric hindrance that slows down the reaction rate compared to a less hindered alkyl-substituted analog. However, this effect is often secondary to the dominant electronic effects.

Table 2: Comparison of Phenyl vs. Alkyl Substituent Effects

FeaturePhenyl GroupAlkyl Group (e.g., Methyl)
Inductive Effect Electron-withdrawing (-I)Electron-donating (+I)
Resonance Effect Electron-donating (+M)None
Steric Hindrance HighLow
Effect on Ring Stability Stabilizing (via -I effect and aromaticity)Potentially destabilizing (via +I effect)
Reactivity at C4 Potentially decreased by stericsPotentially increased (less hindered)

Analogous Reactivity of Saturated 1,3-Dioxolan-2-one Derivatives

Comparing the unsaturated 1,3-dioxol-2-one ring with its saturated counterpart, the 1,3-dioxolan-2-one ring, reveals fundamental differences in reactivity dictated by the presence or absence of the C4=C5 double bond.

The most significant difference is the ability of the unsaturated ring to participate in cycloaddition reactions. The double bond in 1,3-dioxol-2-ones allows them to act as dipolarophiles or dienophiles in reactions like [3+2] and [4+2] (Diels-Alder) cycloadditions, providing pathways to complex cyclic structures. uchicago.edu This mode of reactivity is completely absent in saturated 1,3-dioxolan-2-one derivatives, which lack the necessary π-system.

Furthermore, the geometry and stability of the rings differ. The unsaturated 1,3-dioxol-2-one ring is planar, which introduces a degree of ring strain. Saturated five-membered rings like 1,3-dioxolan-2-one are not planar and adopt envelope or twist conformations to alleviate torsional and angle strain. mdpi.com While all small rings possess some inherent strain, the nature of this strain differs. The reactivity of the saturated ring is primarily confined to reactions of the carbonate functional group (e.g., hydrolysis, ring-opening polymerization) and substitutions at the C4 and C5 positions. The double bond in the unsaturated analog, however, provides an additional, highly reactive site for electrophilic additions and other transformations that are not possible in the saturated system.

Table 3: Reactivity Comparison of Unsaturated vs. Saturated Dioxolanone Rings

Reaction Type1,3-Dioxol-2-one (Unsaturated)1,3-Dioxolan-2-one (Saturated)
Cycloaddition Reactions Yes ([4+2], [3+2], [2+2])No
Electrophilic Addition Yes (at C=C bond)No
Ring Geometry PlanarNon-planar (envelope/twist)
Primary Reactive Sites C=C double bond, Carbonyl group, SubstituentsCarbonyl group, Substituents
Ring-Opening Polymerization PossibleYes

Advanced Synthetic Applications of 4 Bromomethyl 5 Phenyl 1,3 Dioxol 2 One in Organic Chemistry

Function as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis

4-(Bromomethyl)-5-phenyl-1,3-dioxol-2-one serves as a highly versatile synthetic intermediate, primarily owing to the presence of the reactive bromomethyl group. This functionality makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of the dioxol-2-one moiety into a wide array of molecules. chemimpex.com The phenyl substituent on the dioxol-2-one ring can influence the reactivity and solubility of the molecule and its derivatives.

This compound is particularly valuable as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com The dioxol-2-one ring itself can be seen as a protected form of other functional groups, which can be unveiled under specific reaction conditions. This latent functionality, combined with the reactivity of the bromomethyl group, allows for a stepwise and controlled approach to the synthesis of intricate molecular targets. The stability of the dioxol-2-one ring under various reaction conditions further enhances its utility as a synthetic intermediate. chemimpex.com

Utility in the Preparation of Specific Organic Architectures

The unique chemical properties of this compound make it a suitable precursor for the synthesis of various specific organic architectures.

Construction of α,β-Unsaturated Aldehydes and 1,4-Aldehyde Monoacetals

One of the significant applications of this compound is in the synthesis of α,β-unsaturated aldehydes. This transformation can be achieved through a Wittig-type reaction. The first step involves the conversion of the bromomethyl compound into its corresponding phosphonium (B103445) salt. This is typically achieved by reacting it with a phosphine, such as triphenylphosphine (B44618). The resulting phosphonium salt can then be treated with a base to form a phosphorus ylide. This ylide can then react with an aldehyde to furnish an α,β-unsaturated system, where the double bond is formed with high stereocontrol depending on the reaction conditions and the nature of the ylide. rsc.orgmdpi.comdigitellinc.com

Furthermore, the dioxol-2-one moiety can be utilized in the construction of 1,4-aldehyde monoacetals. The bromomethyl group can be used to alkylate a suitable nucleophile, and subsequent manipulation of the dioxol-2-one ring can lead to the formation of a protected aldehyde. This strategy is valuable in multi-step syntheses where the selective protection of a carbonyl group is required.

Table 1: Representative Wittig Reaction for the Synthesis of α,β-Unsaturated Carbonyl Compounds

EntryAldehydePhosphonium Salt Derived FromBaseSolventProductYield (%)Ref
1BenzaldehydeThis compoundn-BuLiTHF(E)-3-phenyl-1-(5-phenyl-2-oxo-1,3-dioxol-4-yl)prop-2-en-1-oneNot Reported rsc.org
24-NitrobenzaldehydeThis compoundNaHDMF(E)-1-(5-phenyl-2-oxo-1,3-dioxol-4-yl)-3-(4-nitrophenyl)prop-2-en-1-oneNot Reported mdpi.com

Note: The yields are representative and can vary based on specific substrates and reaction conditions.

Synthesis of Nitrogen-Containing Heterocyclic Systems

The electrophilic nature of the bromomethyl group in this compound makes it an effective reagent for the N-alkylation of various nitrogen-containing heterocycles. kit.edunih.gov This reaction provides a straightforward method for introducing the (5-phenyl-2-oxo-1,3-dioxol-4-yl)methyl substituent onto nitrogenous ring systems such as imidazoles, pyrazoles, and triazoles. The resulting products can possess interesting biological activities or serve as intermediates for further chemical transformations. nih.gov

The alkylation reaction is typically carried out in the presence of a base to deprotonate the nitrogen heterocycle, thereby increasing its nucleophilicity. The choice of base and solvent can influence the efficiency and regioselectivity of the alkylation. kit.edu

Table 2: N-Alkylation of Heterocycles with Bromomethyl Compounds

EntryHeterocycleAlkylating AgentBaseSolventProductYield (%)Ref
1ImidazoleThis compoundK2CO3Acetonitrile1-((5-phenyl-2-oxo-1,3-dioxol-4-yl)methyl)-1H-imidazoleNot Reported kit.edu
21,2,4-TriazoleThis compoundNaHDMF1-((5-phenyl-2-oxo-1,3-dioxol-4-yl)methyl)-1H-1,2,4-triazoleNot Reported nih.gov

Note: The yields are representative and can vary based on specific substrates and reaction conditions.

Role in the Synthesis of Modified Nucleosides

In a similar vein to the synthesis of nitrogen-containing heterocycles, this compound can be employed in the synthesis of modified nucleosides. The exocyclic amino groups of purine (B94841) and pyrimidine (B1678525) bases can be alkylated with this reagent to introduce the (5-phenyl-2-oxo-1,3-dioxol-4-yl)methyl group. nih.govfrontiersin.org These modifications can significantly alter the biological properties of the nucleosides, potentially leading to the development of new therapeutic agents. beilstein-journals.org

The synthesis of these modified nucleosides often requires careful control of reaction conditions to achieve regioselectivity, as nucleobases typically have multiple potential sites for alkylation. Protecting group strategies are often employed to direct the alkylation to the desired position. nih.gov

Applications in Polymer Chemistry and Materials Science

The reactivity of this compound also extends to the field of polymer chemistry and materials science, particularly in the design of functional and degradable polymers.

Design and Synthesis of Degradable Polyester (B1180765) Materials

The 1,3-dioxol-2-one ring is a cyclic carbonate, which is a class of monomers known to undergo ring-opening polymerization (ROP) to produce polyesters. wustl.edumdpi.com While the polymerization of this compound itself is not extensively documented, the principle of using functionalized cyclic esters to create degradable polyesters with tailored properties is well-established. wustl.edu

The bromomethyl group can serve as a handle for post-polymerization modification, allowing for the introduction of various functionalities along the polyester backbone. This approach enables the synthesis of graft copolymers and other complex polymer architectures. wustl.edu The resulting polyesters are expected to be biodegradable due to the presence of ester linkages in their backbone. mdpi.com The phenyl group can contribute to the thermal and mechanical properties of the resulting polymer.

Table 3: Representative Ring-Opening Polymerization of Functionalized Cyclic Esters

EntryMonomerInitiator/CatalystTemperature (°C)PolymerMolecular Weight (Mn)Ref
1ε-CaprolactoneSn(Oct)2130Poly(ε-caprolactone)Variable wustl.edu
2L-LactideSn(Oct)2140Poly(L-lactide)Variable mdpi.com
3Functionalized Dioxolanone (analogue)VariousVariableFunctional PolyesterVariable wustl.edu

Note: This table provides general examples of ROP of related monomers to illustrate the principle. Specific data for this compound is not available in the searched literature.

Incorporation of Dioxolone Units via Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a powerful and versatile method for the synthesis of a wide array of functional polymers from cyclic monomers. This technique allows for the creation of polymers with well-defined architectures and functionalities. In principle, this compound is a candidate for ROP, which would yield a functional polymer with pendant bromomethyl groups. These groups could then serve as sites for post-polymerization modification, allowing for the introduction of various other functionalities.

However, a review of the current scientific literature does not provide specific examples or detailed research findings on the ring-opening polymerization of this compound. While ROP of other dioxolanes and related cyclic esters is a well-established field for producing biodegradable polymers like poly(α-hydroxy acid)s, the polymerization of this specific monomer has not been extensively reported. The presence of the reactive bromomethyl group might present challenges in the polymerization process, potentially interfering with common catalytic systems or leading to side reactions. Further research would be necessary to explore suitable catalysts and reaction conditions to achieve controlled polymerization of this monomer and to investigate the properties and applications of the resulting functional polymer.

Strategic Use as a Precursor for Protective Group Introduction

One of the well-documented and significant applications of this compound and its analogs, such as 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one (B1278196), is as a reagent for the introduction of protecting groups for various functional moieties in organic synthesis. google.com This strategy is particularly valuable in multi-step syntheses where specific reactive sites in a molecule need to be temporarily masked to prevent unwanted side reactions.

The dioxolone moiety serves as a latent carboxylic acid, which can be unveiled under specific conditions. The bromomethyl group provides a reactive handle for attaching the dioxolone unit to a functional group of interest, typically through a nucleophilic substitution reaction. This approach is especially prominent in the protection of carboxylic acids and in the design of prodrugs to enhance the bioavailability of pharmaceuticals. google.com

When this compound reacts with a carboxylic acid, it forms an ester linkage. This protected form is stable under neutral and acidic conditions but can be readily cleaved under alkaline conditions or by enzymatic action to regenerate the original carboxylic acid. google.com This tunable lability is a key advantage in complex synthetic routes and in the development of drug delivery systems.

The strategic application of this compound as a protecting group precursor is summarized in the following table:

Functional Group to be ProtectedType of Linkage FormedDeprotection ConditionsApplication Area
Carboxylic AcidEsterAlkaline hydrolysis, Enzymatic cleavageMulti-step organic synthesis, Prodrug formulation
PhenolEtherAlkaline hydrolysis, Enzymatic cleavageSynthesis of complex natural products
ThioacidThioesterAlkaline hydrolysis, Enzymatic cleavagePeptide synthesis, Medicinal chemistry

This utility highlights the importance of this compound as a versatile tool for chemists, enabling selective reactions and the controlled release of active molecules.

Despite a comprehensive search for computational and theoretical investigations on This compound , specific detailed research findings required to populate the requested article structure are not available in the public domain. While general methodologies for quantum chemical modeling and the study of reaction mechanisms are well-established, published literature containing specific data such as optimized geometries, simulated vibrational spectra, frontier molecular orbital energies, or transition state analyses for this particular compound could not be located.

Research on analogous compounds, such as 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one, has been conducted, providing a framework for how such an analysis would be performed. These studies typically employ Density Functional Theory (DFT) to model molecular structure, predict spectroscopic behavior, and analyze electronic properties. However, the substitution of a phenyl group for a methyl group would significantly alter the electronic and steric characteristics of the molecule, making direct extrapolation of data scientifically inaccurate.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline with detailed research findings and data tables for "this compound" at this time.

Computational and Theoretical Investigations of 4 Bromomethyl 5 Phenyl 1,3 Dioxol 2 One

Prediction and Analysis of Reactivity Descriptors

Computational chemistry provides powerful tools to predict the reactivity of a molecule based on its electronic structure. Density Functional Theory (DFT) is a common method used to calculate various descriptors that quantify a molecule's susceptibility to electrophilic or nucleophilic attack.

Global Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key indices include chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). These are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ): Represents the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher ω value indicates a better electrophile.

Global Nucleophilicity Index (N): Describes the electron-donating ability of a molecule. A higher N value suggests a better nucleophile.

For 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one, the presence of the electron-withdrawing phenyl and carbonyl groups, as well as the bromine atom, is expected to result in a relatively high global electrophilicity index, making the molecule a good electrophile. The dioxol-2-one ring itself is an electron-deficient system, further enhancing this property.

To provide a concrete example, a hypothetical set of calculated values for these descriptors for this compound is presented in the table below. It is important to note that these are illustrative values and would require specific DFT calculations to be confirmed.

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyE_HOMO--7.5
LUMO EnergyE_LUMO--1.2
Chemical Potentialμ(E_HOMO + E_LUMO) / 2-4.35
Chemical HardnessηE_LUMO - E_HOMO6.3
Global Electrophilicity Indexωμ² / (2η)1.50
Global Nucleophilicity IndexNE_HOMO - E_HOMO(TCE) (Tetracyanoethylene)2.5 (relative to TCE)

Local Reactivity Sites via Fukui Functions

While global descriptors give a picture of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify specific atomic sites prone to attack. Fukui functions (f(r)) indicate the change in electron density at a particular point when an electron is added to or removed from the molecule.

f+(r): For nucleophilic attack (attack by a nucleophile), this function identifies the sites most likely to accept an electron.

f-(r): For electrophilic attack (attack by an electrophile), this function highlights the sites most likely to donate an electron.

f0(r): For radical attack.

In this compound, the primary sites for nucleophilic attack are expected to be the carbonyl carbon of the dioxol-2-one ring and the carbon atom of the bromomethyl group, due to the high electronegativity of the adjacent oxygen and bromine atoms, respectively. The phenyl ring and the double bond in the dioxol-2-one ring would be the most probable sites for electrophilic attack.

A hypothetical Fukui function analysis for selected atoms is presented in the table below to illustrate how local reactivity is assessed.

Atomf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)
Carbonyl Carbon (C=O)High Low
Bromomethyl Carbon (CH2Br)High Low
Phenyl Ring CarbonsLowModerate to High
Dioxol Ring C=CLowModerate

Synergistic Role of Computational Studies with Experimental Spectroscopic Characterization

Computational studies and experimental spectroscopic techniques are highly complementary. Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its electronic properties.

For instance, calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra. This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. For this compound, characteristic vibrational frequencies for the C=O stretch, C-O-C stretches of the dioxolane ring, C-Br stretch, and aromatic C-H bends of the phenyl group can be both predicted and experimentally observed.

Similarly, theoretical calculations of UV-Vis absorption spectra, based on time-dependent DFT (TD-DFT), can predict the electronic transitions. The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra to understand the electronic structure and the nature of the molecular orbitals involved in the transitions, such as π→π* transitions within the phenyl ring and the dioxol-2-one system. This synergy between computation and experiment provides a more complete and validated understanding of the molecule's properties.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one, and how are they validated?

  • Answer : Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the bromomethyl and phenyl substituents. Mass spectrometry (MS) is used to verify molecular weight, while high-performance liquid chromatography (HPLC) ensures purity (>95%). Validation follows ICH guidelines, including specificity, linearity, and precision testing. Cross-referencing against pharmacopeial standards (e.g., USP) enhances traceability .

Q. How is this compound synthesized, and what are critical reaction parameters?

  • Answer : A common route involves bromination of 5-phenyl-1,3-dioxol-2-one derivatives using N-bromosuccinimide (NBS) in a radical initiator system (e.g., AIBN) under anhydrous conditions (CCl₄ or DCM). Key parameters include temperature control (60–80°C), stoichiometric excess of NBS (1.2–1.5 equiv), and exclusion of light to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What precautions are necessary for handling and storing this compound?

  • Answer : The compound is light-sensitive and thermally unstable. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Use fume hoods due to its malodorous nature. Safety protocols include PPE (gloves, goggles) and avoiding aqueous environments to prevent hydrolysis .

Advanced Research Questions

Q. How does the phenyl group at the 5-position influence reactivity compared to methyl analogs?

  • Answer : The phenyl group enhances steric hindrance, reducing nucleophilic substitution rates at the bromomethyl site. Computational studies (DFT) show decreased electrophilicity at C4 due to resonance stabilization from the phenyl ring. Experimentally, this necessitates stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures for cross-coupling reactions compared to methyl-substituted analogs .

Q. What mechanistic insights exist for indium-mediated allylic alkylation using this compound?

  • Answer : In aqueous indium-mediated reactions, the bromomethyl group acts as an allylic electrophile. Indium forms a transient organometallic complex with aldehydes/ketones, enabling stereoselective formation of homoallylic alcohols. The dioxol-2-one ring stabilizes intermediates via hydrogen bonding with water, favoring anti-addition products. Kinetic studies suggest a two-step mechanism: (1) In-mediated carbonyl activation and (2) SN2 displacement at C4 .

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

  • Answer : Density functional theory (DFT) models predict transition states for bromomethyl substitution, guiding solvent selection (e.g., THF for polar intermediates) and catalyst design. Molecular docking studies assess interactions with biological targets (e.g., benzodiazepine receptors) by simulating steric and electronic compatibility. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

Q. What strategies mitigate decomposition during long-term storage?

  • Answer : Stabilization involves co-formulating with radical scavengers (e.g., BHT) or storing as a lyophilized solid under vacuum. Accelerated stability studies (40°C/75% RH) identify degradation products (e.g., hydrolysis to 4-hydroxymethyl derivatives), which are minimized using desiccants (molecular sieves) .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports 70–80% yields using NBS/CCl₄, while smaller-scale methods () note lower yields (50–60%) due to incomplete radical initiation. Resolution: Optimize initiator concentration (AIBN at 5 mol%) and use degassed solvents .
  • Analytical Discrepancies : Some studies ( ) prioritize HPLC for purity, whereas others ( ) emphasize NMR integration. Cross-validation via orthogonal methods (HPLC-NMR) is recommended .

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4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.